3-Oxazolidinesulfonyl fluoride, 2-oxo-
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Overview
Description
3-Oxazolidinesulfonyl fluoride, 2-oxo- is a white solid compound with the molecular formula C3H4FNO4S and a molecular weight of 169.13 g/mol . It is known for being a strong fluorinating agent and is commonly used as a reagent in organic synthesis, particularly for the synthesis of fluorine-containing compounds .
Preparation Methods
The synthesis of 3-Oxazolidinesulfonyl fluoride, 2-oxo- typically involves the fluorination of substrates such as 3-oxo-epoxides under appropriate conditions . The reaction conditions often require the use of protective equipment due to the compound’s strong fluorinating properties . Industrial production methods are not extensively detailed in the available literature, but the compound is produced and supplied by various chemical manufacturers .
Chemical Reactions Analysis
3-Oxazolidinesulfonyl fluoride, 2-oxo- undergoes several types of chemical reactions, including:
Substitution Reactions: It is commonly used in substitution reactions to introduce fluorine atoms into organic molecules.
Oxidation and Reduction Reactions: While specific details on oxidation and reduction reactions involving this compound are limited, it is likely to participate in such reactions given its functional groups.
Common Reagents and Conditions: The compound is often used with reagents like 3-oxo-epoxides and under conditions that ensure the safe handling of its strong fluorinating properties.
Major Products: The major products formed from these reactions are typically fluorine-containing organic compounds.
Scientific Research Applications
3-Oxazolidinesulfonyl fluoride, 2-oxo- has several scientific research applications:
Mechanism of Action
The mechanism by which 3-Oxazolidinesulfonyl fluoride, 2-oxo- exerts its effects involves the transfer of fluorine atoms to target molecules. This process typically involves the activation of the sulfonyl fluoride group, which facilitates the fluorination of the substrate . The molecular targets and pathways involved in this mechanism are primarily related to the functional groups present in the substrate molecules .
Comparison with Similar Compounds
3-Oxazolidinesulfonyl fluoride, 2-oxo- can be compared with other fluorinating agents such as:
N-Fluorobenzenesulfonimide (NFSI): Another strong fluorinating agent used in organic synthesis.
Diethylaminosulfur trifluoride (DAST):
Sulfur tetrafluoride (SF4): Known for its use in the fluorination of alcohols and carbonyl compounds.
The uniqueness of 3-Oxazolidinesulfonyl fluoride, 2-oxo- lies in its specific structure and the presence of the oxazolidine ring, which can influence its reactivity and selectivity in fluorination reactions .
Properties
Molecular Formula |
C3H4FNO4S |
---|---|
Molecular Weight |
169.13 g/mol |
IUPAC Name |
2-oxo-1,3-oxazolidine-3-sulfonyl fluoride |
InChI |
InChI=1S/C3H4FNO4S/c4-10(7,8)5-1-2-9-3(5)6/h1-2H2 |
InChI Key |
MVTQSZIFYRCMJN-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)N1S(=O)(=O)F |
Origin of Product |
United States |
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